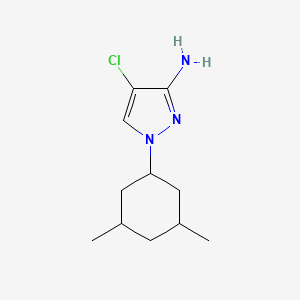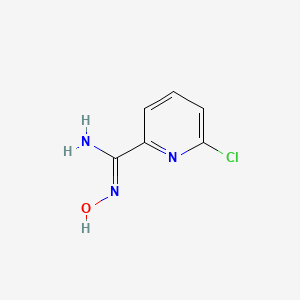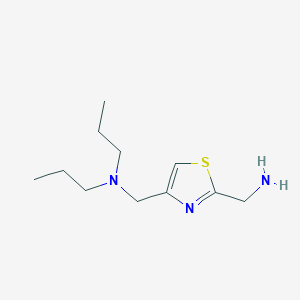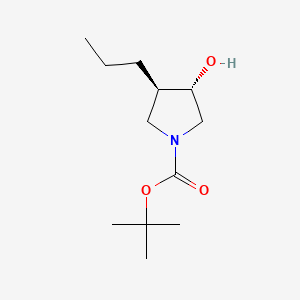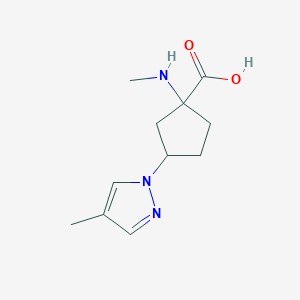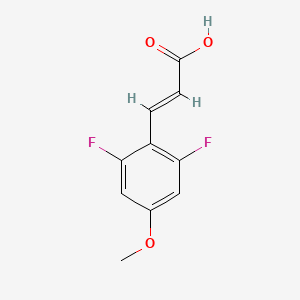
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid typically involves the condensation of 2,6-difluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acrylic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate: This compound shares a similar acrylic acid moiety but has different substituents on the phenyl ring.
Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl)benzoate: This compound contains a difluorophenyl group but differs in the presence of a diazenyl linkage.
Uniqueness
(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid is unique due to the presence of both difluoromethoxy and acrylic acid functionalities. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8F2O3 |
|---|---|
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
(E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI-Schlüssel |
IOESUUBOQLMCIQ-NSCUHMNNSA-N |
Isomerische SMILES |
COC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F |
Kanonische SMILES |
COC1=CC(=C(C(=C1)F)C=CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


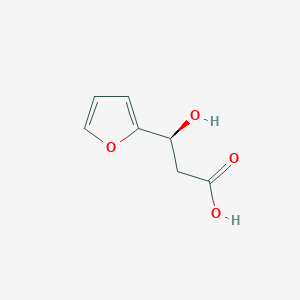
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)


